3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)benzoic acid
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Overview
Description
3-{[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]AMINO}BENZOIC ACID is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a morpholine ring attached to a phenyl group, which is further connected to a benzoic acid moiety through a methylene bridge. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]AMINO}BENZOIC ACID typically involves the condensation of 4-morpholinobenzaldehyde with 3-aminobenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]AMINO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]AMINO}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-MORPHOLINOPHENYL)-3-ARYL-PROP-2-EN-1-ONES: These compounds share a similar morpholine-phenyl structure but differ in the presence of a prop-2-en-1-one moiety.
4-PHENYL MORPHOLINE DERIVATIVES: These compounds have a morpholine ring attached to a phenyl group but lack the benzoic acid moiety.
Uniqueness
3-{[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]AMINO}BENZOIC ACID is unique due to its combination of a morpholine ring, phenyl group, and benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18N2O3 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-[(4-morpholin-4-ylphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C18H18N2O3/c21-18(22)15-2-1-3-16(12-15)19-13-14-4-6-17(7-5-14)20-8-10-23-11-9-20/h1-7,12-13H,8-11H2,(H,21,22) |
InChI Key |
FPLLYXXSBMBERM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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